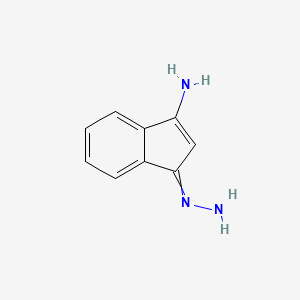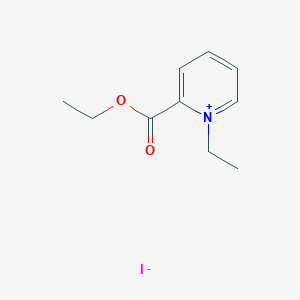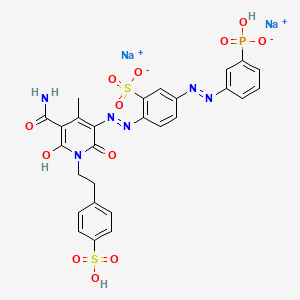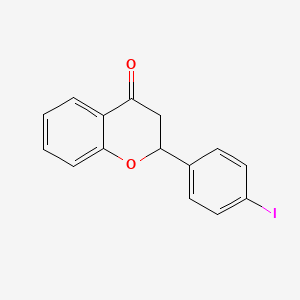![molecular formula C20H23ClO5 B14462517 Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate CAS No. 66412-32-6](/img/structure/B14462517.png)
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is a chemical compound known for its unique structure and properties It consists of a butyl ester linked to a benzoate group, which is further connected to a chlorophenoxy and hydroxypropoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butyl 4-hydroxybenzoate. This intermediate is then reacted with 4-chlorophenol and epichlorohydrin under basic conditions to introduce the chlorophenoxy and hydroxypropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Wirkmechanismus
The mechanism of action of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 3-(((4-chlorophenoxy)acetyl)amino)benzoate
- tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
Uniqueness
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
66412-32-6 |
|---|---|
Molekularformel |
C20H23ClO5 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C20H23ClO5/c1-2-3-12-24-20(23)15-4-8-18(9-5-15)25-13-17(22)14-26-19-10-6-16(21)7-11-19/h4-11,17,22H,2-3,12-14H2,1H3 |
InChI-Schlüssel |
SITGBQUECYYREO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


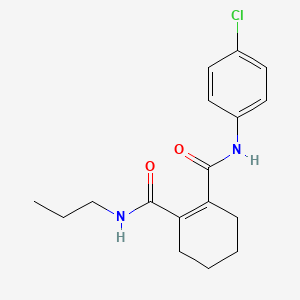
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
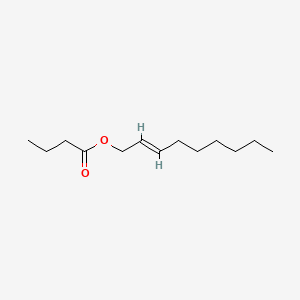
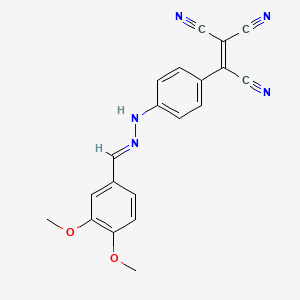
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
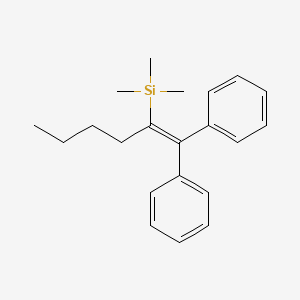
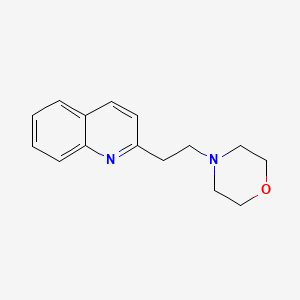
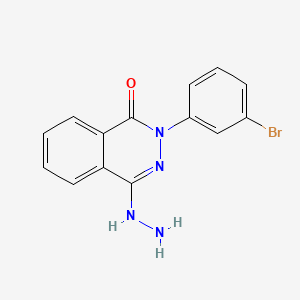
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

